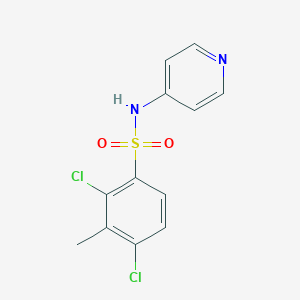

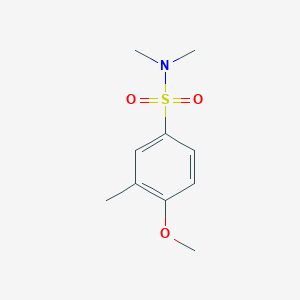

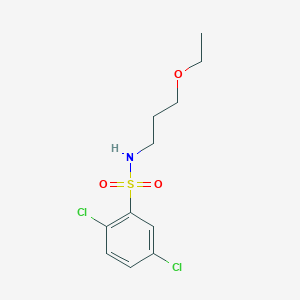

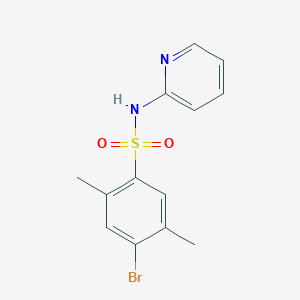

2,4-dichloro-3-methyl-N-(4-pyridinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-3-methyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as Dicamba, is a herbicide that is widely used in agriculture. It is a selective herbicide that controls broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba is also used in combination with other herbicides to control weed resistance.

Mechanism of Action

Dicamba works by disrupting the growth of plants. It mimics the action of the plant hormone auxin, which regulates plant growth and development. Dicamba causes abnormal growth in plants, leading to their death.

Biochemical and Physiological Effects:

Dicamba can have negative effects on non-target plants and animals. It can volatilize and drift to neighboring crops, causing damage to them. It can also leach into groundwater and contaminate surface water. Dicamba has been shown to have negative effects on honeybees and other pollinators.

Advantages and Limitations for Lab Experiments

Dicamba has several advantages for use in lab experiments. It is a selective herbicide, which allows for the study of specific plant species. It is also relatively inexpensive and widely available. However, dicamba can have negative effects on non-target plants and animals, which must be taken into consideration when designing experiments.

Future Directions

There are several areas of future research for dicamba. One area of interest is the development of dicamba formulations that are less volatile and less likely to drift to neighboring crops. Another area of research is the development of dicamba-resistant crops, which would allow for the use of dicamba without damaging non-target plants. Finally, there is interest in studying the potential use of dicamba in the treatment of cancer and other diseases.

Synthesis Methods

Dicamba is synthesized by reacting 3,6-dichloropyridine-2-sulfonamide with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base. The resulting product is then reacted with 2,4-dichloro-5-methylphenol in the presence of a base to form 2,4-dichloro-3-methyl-N-(4-pyridinyl)benzenesulfonamide.

Scientific Research Applications

Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to effectively control broadleaf weeds, including those that are resistant to other herbicides. Dicamba has also been studied for its potential use in the treatment of cancer and other diseases.

properties

Product Name |

2,4-dichloro-3-methyl-N-(4-pyridinyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C12H10Cl2N2O2S |

Molecular Weight |

317.2 g/mol |

IUPAC Name |

2,4-dichloro-3-methyl-N-pyridin-4-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-8-10(13)2-3-11(12(8)14)19(17,18)16-9-4-6-15-7-5-9/h2-7H,1H3,(H,15,16) |

InChI Key |

RMDATIZJEHOZIH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=NC=C2)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=NC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)